molecular formula C15H18N4O2S B8443340 1H-imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide

1H-imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide

Cat. No. B8443340
M. Wt: 318.4 g/mol
InChI Key: KAUVWIAYEGFROU-UHFFFAOYSA-N
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Description

1H-imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylphenyl)-1H-imidazole-2-carbothioamide

InChI

InChI=1S/C15H18N4O2S/c1-20-13-3-2-11(19-6-8-21-9-7-19)10-12(13)18-15(22)14-16-4-5-17-14/h2-5,10H,6-9H2,1H3,(H,16,17)(H,18,22)

InChI Key

KAUVWIAYEGFROU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)C3=NC=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1.0 g of imidazole-2-carboxylic acid (8.9 mmol) in 15 ml DMF was added 1.6 g of CDI (9.8 mmol) and stirred at ambient temperature for 1 h. Then the mixture was refluxed for 30 min. After cooling to ambient temperature, 2.0 g of 2-methoxy-5-morpholin-4-yl-phenylamine (9.8 mmol) were added and the reaction mixture was heated to reflux for 16 h. The mixture was evaporated and the residue taken up in water (40 ml) and extracted 3 times with ethyl acetate. The combined organic phases were dried on sodium carbonate, evaporated and the residue subjected to column chromatography (silica gel, ethyl acetate/hexanes 2:1). 0.25 g 1H-imidazole-2-carboxylic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide (9%) were obtained as a white solid; M.p.: 227–230° C. 0.2 g of 1H-Imidazole-2-carboxylic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide (0.66 mmol) were taken up in toluene (8.0 ml) and treated with 0.8 g of Lawesson reagent (2.0 mmol). The reaction mixture was heated to reflux for 22 h. After cooling to ambient temperature, water (25 ml) was added and the mixture was extracted 3 times with ethyl acetate. The combined organic phases were dried on sodium carbonate, evaporated and the residue subjected to column chromatography (silica gel, ethyl acetate/hexanes 1:1). 0.125 g of 1H-imidazole-2-carbothioic acid (2-methoxy-5-morpholin-4-yl-phenyl)-amide (59%) was obtained as a yellow foam; MS (ISP): m/e=319 (M+H+).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

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